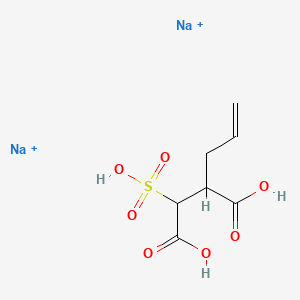

Disodium C-allyl sulphonatosuccinate

Description

Genesis and Early Developments in Allyl Succinate (B1194679) Chemistry

The chemistry of allyl compounds, characterized by the reactive −CH₂−HC=CH₂ group, has its roots in the 19th century with the isolation of allyl derivatives from natural sources like garlic. rsc.org The term "allyl" itself was coined in 1844 by Theodor Wertheim from the Latin name for garlic, Allium sativum. rsc.org Early research into allyl compounds focused on their unique reactivity, which is distinct from typical vinyl-type compounds. rsc.org

The synthesis of succinic acid derivatives, including esters, has been a fundamental aspect of organic chemistry for well over a century. The reaction of maleic anhydride (B1165640) with alcohols to form esters is a well-established process. justia.comkoyonchem.com The creation of allyl succinate derivatives, specifically, involves the reaction of allyl alcohol or related allyl compounds with succinic anhydride or its precursors. A key method for producing substituted succinic anhydrides involves the reaction of propene with maleic anhydride. specialchem.com A notable patent from 1997 describes a process for preparing allyl succinate derivatives through the internal molecular rearrangement of an allyl carboxylate compound, highlighting their role as intermediates in the synthesis of more complex molecules like matrix metalloproteinase inhibitors. rsc.org

Evolution of Sulphonate Chemistry and its Integration with Succinate Scaffolds

The history of sulphonate chemistry is intrinsically linked to the development of synthetic surfactants. researchgate.netwhamine.com The journey began with soap, the earliest form of surfactant, which dates back to ancient Babylon. ripublication.comjnfuturechemical.com The first synthetic surfactants emerged in the 19th and early 20th centuries, with Turkey red oil (sulfated castor oil) being a pioneering example. researchgate.netsanyo-chemical-solutions.com The development of alkylbenzene sulfonates in the 1930s marked a significant milestone, leading to the widespread use of synthetic detergents. jnfuturechemical.com

The integration of the sulfonate group (R−S(=O)₂−O⁻) into various organic structures has been a cornerstone of surfactant innovation. ajast.net Sulfonates are valued for their stability in water and non-oxidizing nature. ajast.net The synthesis of sulfosuccinate (B1259242) esters, a major class of anionic surfactants, is typically achieved through a two-step process: the reaction of maleic anhydride with an alcohol to form a mono- or diester, followed by the sulfonation of the double bond with a sulfite (B76179), such as sodium sulfite. google.comgoogle.comgoogle.com This process yields surfactants with excellent wetting, emulsifying, and dispersing properties. researchgate.net

Historical Milestones in the Synthesis and Conceptualization of Disodium (B8443419) C-allyl sulphonatosuccinate

A key synthetic route involves the reaction of an organic alcohol with maleic anhydride to produce a monoalkyl maleate (B1232345). This intermediate is then subjected to allylation and sulfonation in a one-pot reaction to yield the final product, sodium alkyl allyl succinate sulfonate. google.com This method addresses the challenge of low efficiency in the allylation step and can achieve a target product yield of up to 70% by optimizing the reaction conditions for each stage. google.com

The development of "reactive emulsifiers" is a significant milestone in this context. These surfactants, which include alkyl allyl sulfosuccinates, are designed to participate actively in polymerization processes, thereby improving the stability of latex dispersions and the water sensitivity of resulting films and coatings. researchgate.net

Paradigmatic Shifts in Research Focus on Disodium C-allyl sulphonatosuccinate

Early research on surfactants was primarily driven by the need for effective cleaning agents. However, the 20th century saw a significant shift towards developing surfactants with specialized functionalities for a wide range of industrial applications. researchgate.net The focus expanded from simple detergency to properties like emulsification, dispersion, and wetting in industries such as textiles, paints, and agriculture. researchgate.net

A major paradigm shift in recent decades has been the increasing emphasis on sustainability and the use of renewable resources in chemical manufacturing. researchgate.net This has led to a growing interest in oleochemical-based surfactants derived from vegetable or animal oils and fats. researchgate.net The synthesis of sulfosuccinate monoesters from unsaturated fatty alcohols like oleyl alcohol exemplifies this trend. researchgate.net

Furthermore, research has increasingly focused on creating "functional polymers" and surfactants with specific reactive groups. researchgate.net Allyl-terminated polymers, for instance, are valued for their ability to introduce a wide range of functionalities through various chemical reactions. researchgate.net This aligns with the development of reactive surfactants like this compound, where the allyl group provides a site for further chemical modification or polymerization.

Current Research Landscape and Emerging Themes in this compound Studies

The current research landscape for this compound and related compounds is characterized by several key themes:

Advanced Polymer Synthesis: The use of reactive surfactants like alkyl allyl sulfosuccinates in emulsion polymerization continues to be an active area of research. Studies have shown that these surfactants can influence the polymerization rate and the stability of the resulting latex. researchgate.net

Functional Materials: There is a growing interest in creating novel materials with tailored properties. The allyl group in this compound makes it a valuable monomer for the synthesis of functional polymers with applications in areas like biomedicine, including drug delivery and tissue engineering. researchgate.netnih.govgoogle.comgoogle.com

Sustainable Chemistry: The drive towards greener and more sustainable chemical processes is a dominant theme. Research into the synthesis of sulfosuccinates from renewable resources and the development of more efficient, environmentally friendly synthetic routes remains a priority. researchgate.net

High-Performance Surfactants: The development of specialty surfactants with enhanced properties continues to be a focus. This includes creating surfactants with improved performance in areas such as emulsification for various industrial applications and personal care products. researchgate.net

The unique combination of a reactive allyl group and a hydrophilic sulfonate group positions this compound as a versatile molecule with potential in a variety of advanced applications.

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical compounds and historical developments discussed in this article.

Chemical Compounds Mentioned

| Compound Name | Key Role/Feature |

|---|---|

| This compound | The subject of this article; a functionalized anionic surfactant. |

| Allyl Succinate | A precursor chemical structure. rsc.org |

| Sulphonates | A class of organic compounds containing the R−S(=O)₂−O⁻ functional group. ajast.net |

| Maleic Anhydride | A key reactant in the synthesis of succinates and sulfosuccinates. justia.comkoyonchem.comgoogle.com |

| Allyl Alcohol | A primary reactant for introducing the allyl group. google.com |

| Sodium Sulfite | A common sulfonating agent in the synthesis of sulfosuccinates. google.comgoogle.com |

| Turkey Red Oil | An early synthetic surfactant (sulfated castor oil). researchgate.netsanyo-chemical-solutions.com |

| Alkylbenzene Sulfonates | A major class of synthetic detergents developed in the 1930s. jnfuturechemical.com |

| Oleyl Alcohol | An unsaturated fatty alcohol used in the synthesis of sustainable surfactants. researchgate.net |

Historical Developments in Surfactant and Allyl Chemistry

| Development | Approximate Time Period | Significance |

|---|---|---|

| Isolation of Allyl Compounds from Natural Sources | Mid-19th Century | Led to the discovery and naming of the allyl group. rsc.org |

| Invention of the First Synthetic Surfactants | Late 19th - Early 20th Century | Marked the beginning of the synthetic detergent industry. researchgate.netsanyo-chemical-solutions.com |

| Development of Alkylbenzene Sulfonates | 1930s | Revolutionized the detergent industry with highly effective synthetic alternatives to soap. jnfuturechemical.com |

| Commercialization of Sulfosuccinate Surfactants | Post-World War II | Introduced a class of versatile surfactants with wide-ranging industrial applications. researchgate.net |

| Emergence of Reactive Emulsifiers | Late 20th Century | Led to the development of surfactants that could be incorporated into polymer structures. researchgate.net |

| Focus on Sustainable and Bio-based Surfactants | Late 20th - 21st Century | Shift towards environmentally friendly chemical production using renewable resources. researchgate.net |

| Growth of Functional Polymers and Allyl-Terminated Polymers | 21st Century | Increased research into polymers with specific reactive groups for advanced applications. researchgate.netnih.govgoogle.comgoogle.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

91840-45-8 |

|---|---|

Molecular Formula |

C7H10Na2O7S+2 |

Molecular Weight |

284.20 g/mol |

IUPAC Name |

disodium;2-prop-2-enyl-3-sulfobutanedioic acid |

InChI |

InChI=1S/C7H10O7S.2Na/c1-2-3-4(6(8)9)5(7(10)11)15(12,13)14;;/h2,4-5H,1,3H2,(H,8,9)(H,10,11)(H,12,13,14);;/q;2*+1 |

InChI Key |

GCXBHWGNMLFGCJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Disodium C Allyl Sulphonatosuccinate and Its Derivatives

Strategies for Carbon-Carbon Bond Formation at the Allyl Position

The crucial step in the synthesis is the formation of the carbon-carbon bond between the allyl group and the succinate (B1194679) backbone. This can be achieved through either direct allylation of a suitable precursor or by indirect methods involving molecular rearrangements.

Direct C-allylation involves the introduction of an allyl group onto a pre-existing succinate or sulphonatosuccinate framework. A primary route for this transformation is the ene reaction, where an alkene containing an allylic hydrogen reacts with an enophile, such as maleic anhydride (B1165640). google.comcore.ac.uk For instance, the reaction of propene with maleic anhydride can yield allyl succinic anhydride, which serves as a key intermediate. google.com This reaction is often conducted at high temperatures (>200 °C), although organotin chloride catalysts have been shown to facilitate the process at lower temperatures (around 175°C), minimizing thermal decomposition and polymerization by-products. google.com

Alternatively, modern transition-metal catalysis offers powerful methods for C-C bond formation. Palladium-catalyzed allylic alkylation is a prominent technique. nih.govnih.gov In this approach, a palladium(0) catalyst reacts with an allylic substrate (e.g., an allyl carbonate) to form a π-allyl-palladium complex. This complex then reacts with a nucleophile, such as a pre-formed enolate of a succinate derivative. nih.gov The enolate can be generated from a succinic ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure kinetic control. youtube.com While these methods are typically applied to ketone enolates, they are adaptable for ester enolates, providing a pathway to α-allylated esters which are direct precursors to the target structure. nih.govku.edu

Table 1: Selected Methods for Direct C-Allylation of Succinate Precursors

| Catalyst/Reagent | Substrate Example | Allyl Source | Conditions | Reported Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Dimethyl tin dichloride | Maleic anhydride | Propene | 175°C, 48h | Not specified, clean conversion | google.com |

| [Pd₂(dba)₃], Ligand | β-ketoester | Allyl acetate | Varies with ligand | High | nih.gov |

| Pd(OAc)₂/PPh₃/Et₃B | Allylic alcohol | (Self-allylation) | Room Temp | Good to Excellent | organic-chemistry.org |

| LDA | Cyclopentanone | Methyl bromide | -78°C to RT | >95% (for ketones) | youtube.com |

Indirect routes to the C-allyl succinate structure can be achieved through allylic rearrangements. An allylic rearrangement, or allylic shift, involves the migration of a double bond in an allyl compound. wikipedia.orglscollege.ac.in This can occur under both nucleophilic (SN1' or SN2') and electrophilic conditions. For example, a precursor with a different substitution pattern, such as a vinyl-substituted malonate, could potentially be isomerized.

In a synthetic context, an SN2' reaction could be employed where a nucleophile attacks the γ-carbon of the double bond, displacing a leaving group from the α-carbon and causing the double bond to shift. lscollege.ac.in Such reactions are favored when the substrate is sterically hindered at the α-position, making a direct SN2 substitution difficult. wikipedia.org Palladium catalysts are also known to facilitate allylic shifts. wikipedia.org A plausible, though less direct, strategy could involve synthesizing an isomer of the target molecule and then inducing a controlled allylic rearrangement to obtain the desired C-allyl structure. This approach is highly dependent on the stability of the intermediates and the ability to control the reaction conditions to favor the desired isomer. masterorganicchemistry.com

Optimization of Sulphonation and Succination Reactions for Disodium (B8443419) C-allyl sulphonatosuccinate Synthesis

Following the creation of the allyl-succinate backbone, the introduction of the sulfonate group and the formation of the disodium salt are critical steps that require careful optimization for high yield and purity.

Regioselective sulphonation is essential to ensure the sulfonic acid group is introduced at the correct position on the allyl succinate intermediate. The most common method for producing sulfonic acids is by reacting the substrate with a sulfonating agent, typically sulfur trioxide (SO₃) or a complex thereof. wikipedia.org For substrates containing a double bond, such as allyl succinic acid or its anhydride, sulfonation can be directed to the allylic position. One documented approach involves the sulfonation of allyl-succinic acid anhydride to produce allyl-sulfo-succinic anhydride. prepchem.com

Another modern and highly regioselective method is the hydrosulfonylation of dienes or alkynes. rsc.orgacs.org A catalyst-free approach for the hydrosulfonylation of 1,3-dienes with sulfinic acids has been reported, proceeding via protonation of the diene to form an allylic carbocation, which is then attacked by the sulfinate anion. mdpi.com This method offers excellent regiocontrol and proceeds under mild, environmentally benign conditions. mdpi.com The choice of solvent and sulfonating agent is critical to control the reaction and prevent unwanted side reactions like polymerization or the formation of isomers.

Table 2: Examples of Regioselective Sulphonation Reactions

| Sulphonating Agent | Substrate Type | Catalyst/Solvent | Key Feature | Reference(s) |

|---|---|---|---|---|

| SO₃ | Arene | (Neat or solvent) | Electrophilic aromatic substitution | wikipedia.org |

| Sodium sulfinate | Alkynylcarbonyl compound | Water | Z-selective, catalyst-free | rsc.org |

| Sulfinic acid | 1,3-Diene | Dichloromethane | Catalyst-free, high regioselectivity | mdpi.com |

| SO₃ | Alkene (Ethylene) | (Forms carbyl sulfate) | Via intermediate hydrolysis | wikipedia.org |

The final step in the synthesis is the formation of the disodium salt. The parent compound, C-allyl sulphonatosuccinic acid, has three acidic protons: one from the sulfonic acid group (pKa < 0) and two from the dicarboxylic acid groups (pKa₁ ≈ 4.3, pKa₂ ≈ 5.6 for unsubstituted succinic acid). wikipedia.org The term "disodium" implies that two of these three protons are replaced by sodium ions.

The formation of the salt is typically achieved by reacting the purified acid with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). Given the large difference in acidity, the sulfonic acid proton will be the first to be neutralized, followed by the first carboxylic acid proton. To achieve the disodium salt, precise control of the stoichiometry is paramount. The reaction must be carefully monitored, typically using a pH meter, to ensure that exactly two equivalents of the base are added relative to the C-allyl sulphonatosuccinic acid. Adding a third equivalent would lead to the formation of the trisodium (B8492382) salt. The process for preparing dicarboxylic acid salts often involves the gradual addition of the base to the acid to ensure a homogeneous reaction and prevent localized areas of high pH. google.com

Stereochemical Control in Disodium C-allyl sulphonatosuccinate Synthesis

The carbon atom of the succinate moiety to which the allyl group is attached is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Controlling the stereochemistry at this center is a significant challenge in asymmetric synthesis.

Modern catalytic methods provide powerful tools for achieving stereoselectivity. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for creating chiral centers. nih.gov This is achieved by using a chiral ligand, such as a derivative of BINAP or Trost ligand, in conjunction with the palladium catalyst. nih.govorganic-chemistry.org The chiral ligand coordinates to the palladium atom, creating a chiral environment around the π-allyl intermediate. This chiral complex then directs the attack of the nucleophile (the succinate enolate) to one face of the allyl system, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. While potentially less atom-economical than catalytic methods, this approach can provide high levels of stereocontrol. The development of stereoselective methods is crucial for producing enantiomerically pure forms of the target compound, which may have distinct properties and applications. rsc.org

Diastereoselective and Enantioselective Approaches to Allyl Chirality

The introduction of a chiral center at the allylic position of this compound is of significant interest for creating surfactants with unique stereospecific properties. Achieving high levels of diastereoselectivity and enantioselectivity requires sophisticated catalytic systems. While direct asymmetric synthesis of this specific molecule is not widely documented, methodologies developed for creating chiral allylic sulfones and related structures offer a clear blueprint for potential synthetic routes. nih.govorganic-chemistry.org

Rhodium-catalyzed and palladium-catalyzed hydrosulfonylation reactions are prominent among these approaches. nih.gov For instance, the rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes using sulfinate salts provides a direct path to chiral allylic sulfones. nih.govorganic-chemistry.org The use of a C1-symmetric P,N-ligand, such as (Rax,S,S)-StackPhim, has been shown to be critical for achieving both high regioselectivity (>20:1) and excellent enantioselectivity, with enantiomeric excesses (ee) up to 97%. nih.govorganic-chemistry.org A hypothetical adaptation of this method for this compound would involve the reaction of an appropriate allene (B1206475) or alkyne precursor with a sulfinating agent, followed by esterification to form the succinate backbone.

Another viable strategy involves the palladium-catalyzed asymmetric hydrosulfonylation of 1,3-dienes, which has been successfully used to prepare internal allylic sulfones. nih.gov These methods often rely on chiral biaryl bisphosphine ligands to induce asymmetry. nih.gov

A summary of relevant catalytic systems that could be adapted for this purpose is presented below.

| Catalyst System | Ligand Type | Substrate Class | Reported Selectivity | Reference |

| Rhodium Complex | Chiral P,N-Ligand (e.g., StackPhim) | Allenes/Alkynes | High Regio- and Enantioselectivity (up to 97% ee) | nih.govorganic-chemistry.org |

| Palladium Complex | Chiral Biaryl Bisphosphine | 1,3-Dienes | Moderate to Good Enantioselectivity | nih.gov |

| Copper-NHC Complex | Chiral Bidentate NHC | Allylic Carbonates | High Enantioselectivity (up to 98:2 er) | nih.gov |

Conformational Control during Synthetic Intermediates

Controlling the three-dimensional arrangement of atoms, or conformation, of flexible molecules like succinate derivatives during synthesis is a significant challenge. The goal is to design reaction pathways where the intermediate molecules adopt specific low-energy conformations that favor the formation of the desired product isomer. nih.gov This is particularly relevant in diastereoselective reactions where the existing stereocenters influence the creation of new ones.

For a molecule like this compound, the flexible single bonds of the succinate backbone allow for numerous conformations. Conformational control can be exerted through several strategies:

Use of Bulky Protecting Groups: Introducing large chemical groups at specific positions can sterically hinder rotation around certain bonds, locking the intermediate into a more rigid and predictable conformation.

Intramolecular Hydrogen Bonding: Designing intermediates with functional groups capable of forming hydrogen bonds can create cyclic pre-transition states, which can significantly influence the stereochemical outcome.

Metal Chelation: The use of metal-based catalysts that can coordinate to multiple sites on the substrate intermediate can create a rigid template, guiding the subsequent reaction to occur on a specific face of the molecule.

While specific literature on conformational control for this exact compound is scarce, the principles are widely applied in structure-based design and asymmetric synthesis. nih.gov For example, in the stereoselective synthesis of C-glycosyl compounds, temporary silicon-based tethers have been used to control the intramolecular delivery of an allyl group, although success can be limited by the geometric constraints of the resulting transition state. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The chemical industry's increasing focus on sustainability has driven the adoption of green chemistry principles, which aim to minimize environmental impact by designing safer and more efficient chemical processes. acs.org

Solvent-Free and Aqueous Medium Syntheses

A key green chemistry principle is the reduction or elimination of volatile organic solvents. The synthesis of sulfosuccinates is well-suited to aqueous conditions. The crucial sulfonation step, where a sulfite (B76179) salt is added across the double bond of a maleate (B1232345) ester, is typically performed in an aqueous medium. rsc.orgripublication.com This approach not only reduces environmental impact but can also be cost-effective. For instance, unsymmetrical sulfosuccinic diesters are readily prepared through a regiospecific sulfonation of a maleic monoester in an aqueous solution. rsc.org

Solvent-free synthesis is another powerful green technique, often accelerated by microwave irradiation. researchgate.net This method can lead to faster reaction times, higher yields, and simplified product purification. A potential solvent-free route for a precursor to this compound could involve the microwave-assisted esterification of maleic anhydride with allyl alcohol, followed by a solid-state or minimal-solvent sulfonation step.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. acs.org

Esterification: The reaction of allyl alcohol with maleic anhydride to form allyl maleate. This is a condensation reaction that produces water as a byproduct, slightly lowering the atom economy.

Sulfonation: The addition of sodium bisulfite across the double bond of the allyl maleate intermediate. This is an addition reaction and is, in principle, 100% atom-economical. wikipedia.org

Hypothetical Atom Economy Calculation:

| Reactants | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

| Allyl Maleate | C₇H₆O₄ | 154.12 | This compound | C₇H₇Na₂O₇S | 296.17 |

| Sodium Bisulfite | NaHSO₃ | 104.06 | |||

| Total Mass of Reactants | 258.18 |

The percent atom economy (% AE) is calculated as: % AE = (Molecular weight of desired product / Molecular weight of all reactants) × 100

In the sulfonation step: % AE = (296.17 / (154.12 + 104.06)) x 100 = (296.17 / 258.18) x 100 This calculation shows an issue as the product mass is higher than the reactants shown. The reaction is with sodium sulfite (Na₂SO₃) and water, or sodium bisulfite (NaHSO₃) followed by neutralization. Assuming the addition of sodium bisulfite (NaHSO₃) to allyl maleate followed by neutralization with sodium hydroxide (NaOH):

Reactants: Allyl Maleate (154.12) + Sodium Bisulfite (104.06) -> Product (258.18) This intermediate is then neutralized. The final product includes two sodium atoms. The typical synthesis involves the addition of sodium sulfite (Na₂SO₃) to maleic acid mono-allyl ester in water.

A more accurate representation is the addition of sodium sulfite (Na₂SO₃) to the maleic ester, which is 100% atom economical for the addition part. wikipedia.org Waste is minimized by designing the synthesis around such addition reactions, reducing the need for purification of byproducts. acs.org

Biocatalytic and Chemoenzymatic Routes to this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. nih.govmdpi.com A chemoenzymatic approach combines the strengths of biological and chemical catalysis. researchgate.netnih.gov

For this compound, a chemoenzymatic route could provide access to enantiomerically pure forms of the compound. A potential strategy would be:

Enzymatic Desymmetrization: A prochiral starting material, such as diallyl maleate, could be selectively hydrolyzed by a lipase (B570770) enzyme. Lipases are known to catalyze the hydrolysis of esters with high enantioselectivity. nih.gov This would yield a chiral allyl maleate mono-acid.

Chemical Sulfonation: The resulting chiral intermediate would then be sulfonated using standard chemical methods (e.g., reaction with aqueous sodium sulfite) to produce the final chiral this compound.

This approach leverages the unparalleled enantioselectivity of the enzyme for the key stereochemistry-defining step, while using a robust and high-yielding chemical reaction for the final transformation. researchgate.net

Post-Synthetic Derivatization of this compound

The allyl group (–CH₂–CH=CH₂) in this compound is a versatile chemical handle that allows for a wide range of post-synthetic modifications. This functionality enables the tuning of the surfactant's properties or its incorporation into larger molecular architectures or polymers.

Key derivatization reactions of the allyl group's double bond include:

| Reaction Type | Reagents | Resulting Functional Group | Potential Application | Reference |

| Hydrogenation | H₂, Pd/C | Propyl group | Increases hydrophobicity and stability | - |

| Epoxidation | m-CPBA, H₂O₂ | Epoxide (oxirane) | Reactive intermediate for further functionalization (e.g., ring-opening to form diols) | nih.gov |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol (dihydroxypropyl) | Increases hydrophilicity | - |

| Halogenation | Br₂, Cl₂ | Dihalo-propyl group | Intermediate for nucleophilic substitution | - |

| Thiol-ene Reaction | Thiol, photoinitiator | Thioether linkage | Covalent attachment to surfaces or other molecules | - |

| Polymerization | Radical initiator (e.g., AIBN) | Poly(allyl sulfosuccinate) backbone | Creation of novel functional polymers and materials | - |

These transformations demonstrate the potential to use this compound as a functional monomer or a platform molecule for creating a diverse family of derivatives with tailored properties. For example, the epoxidation of an allylic sulfone to a β-epoxy-sulfone creates a valuable scaffold for synthesizing bioactive molecules. nih.gov

Modification of the Allyl Moiety for Polymerization or Further Functionalization

The presence of a reactive allyl group (–CH₂–CH=CH₂) in the structure of this compound provides a versatile handle for subsequent chemical modification. This functionality allows for both the creation of novel polymer architectures and the introduction of diverse chemical entities through post-synthesis functionalization.

Polymerization Strategies

The allyl group, an 'ene' functionality, can participate in various polymerization reactions. While allyl monomers can be challenging to polymerize directly via free-radical pathways due to degradative chain transfer, they are excellent candidates for copolymerization and specialized polymerization techniques that yield well-defined polymers. researchgate.netresearchgate.net These methods leverage the allyl double bond to incorporate the surfactant molecule into a larger macromolecular structure, creating functional polymers with tailored properties.

Key polymerization methods applicable to the allyl moiety include:

Copolymerization: The low reactivity of many allyl monomers compared to vinyl monomers makes them suitable for copolymerization, which can yield materials with high mechanical strength and thermal stability. researchgate.net For instance, allyl-functionalized copolymers have been successfully prepared via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization with monomers like styrene, where the allyl double bonds remain intact for further modification. scientific.net

Thiol-Ene Polymerization: This "click" chemistry approach is a highly efficient method for polymer synthesis and surface modification. rsc.org It involves the radical-mediated addition of a multifunctional thiol to the allyl 'ene' group. researchgate.net The reaction is rapid, often initiated by UV light, insensitive to oxygen, and results in uniform polymer networks with delayed gelation. rsc.orgresearchgate.net This method is particularly useful for creating crosslinked coatings and hydrogels.

Ring-Opening Polymerization (ROP): Allyl-functional monomers, such as allyl-substituted cyclic carbonates or epoxides, can be polymerized via ROP to create functional polyesters and polyethers. acs.orgnih.govresearchgate.netrsc.org The resulting polymers have pendant allyl groups along the backbone, which originate from the monomer and are available for subsequent functionalization. nih.govnih.gov

Table 1: Polymerization Methodologies for Allyl-Functional Molecules This table is interactive. Click on the headers to sort.

| Polymerization Method | Description | Key Features | Relevant Findings |

|---|---|---|---|

| Free-Radical Copolymerization | The allyl group is copolymerized with more reactive vinyl monomers (e.g., styrene). | Overcomes low homopolymerization tendency of allyl groups. researchgate.net | Allows incorporation of surfactant properties into robust polymer chains like polystyrene. scientific.net |

| Thiol-Ene Polymerization | A radical-initiated step-growth reaction between a multifunctional thiol and the allyl 'ene'. | High efficiency, fast reaction rates (especially photo-initiated), oxygen insensitivity, "click" chemistry. rsc.orgresearchgate.net | Enables creation of uniform, crosslinked networks for coatings and functional surfaces. rsc.org |

| RAFT Polymerization | A controlled radical polymerization technique used to copolymerize allyl monomers. | Produces well-defined copolymers with controlled molecular weight and pendant allyl groups. scientific.net | Successful synthesis of allyl-functionalized copolymers with intact allyl side chains for post-polymerization modification. scientific.net |

| Ring-Opening Polymerization (ROP) | Polymerization of allyl-functional cyclic monomers (e.g., epoxides, carbonates). | Creates functional aliphatic polyesters or polyethers with pendant allyl groups. nih.govnih.gov | Allows synthesis of degradable polymers where allyl groups can be modified post-polymerization. nih.gov |

Post-Polymerization Functionalization

Beyond creating polymers, the allyl group serves as a platform for a wide array of chemical transformations, enabling the synthesis of complex derivatives. These reactions introduce new functional groups, altering the molecule's physical, chemical, and biological properties. nih.gov

Common functionalization strategies include:

Thiol-Ene "Click" Reaction: As a functionalization tool, the thiol-ene reaction allows for the covalent attachment of any molecule containing a thiol group. mpg.de This is a highly versatile and efficient method for conjugating biomolecules, fluorophores, or other functional moieties under mild conditions. nih.gov

Epoxidation: The double bond of the allyl group can be converted into an epoxide ring using oxidizing agents. nih.gov This epoxide is a reactive intermediate that can be subsequently opened by a variety of nucleophiles (e.g., amines, phenols), providing a pathway to a diverse range of functional derivatives. nih.govresearchgate.net

Halogenation and Substitution: The allyl group can undergo bromination to form a dibromo derivative. nih.gov This can then be used in subsequent nucleophilic substitution reactions, for example, with sodium azide (B81097) to install an azide group, which is a key component for alkyne-azide "click" chemistry. nih.gov

Table 2: Key Functionalization Reactions of the Allyl Moiety This table is interactive. Click on the headers to sort.

| Reaction | Reagents | Functional Group Introduced | Description & Application |

|---|---|---|---|

| Thiol-Ene Addition | R-SH, Photo/Thermal Initiator | Thioether (R-S-) | Highly efficient "click" reaction for attaching thiol-containing molecules. rsc.orgmpg.de |

| Epoxidation | mCPBA, OXONE® | Epoxide | Creates a reactive three-membered ring that can be opened by nucleophiles to introduce various functionalities. nih.gov |

| Ring-Opening of Epoxide | Nucleophiles (e.g., R-NH₂, R-OH) | Hydroxyl and Nucleophile Adduct | Follows epoxidation to attach a wide range of molecules via nucleophilic attack on the epoxide ring. researchgate.net |

| Bromination | Br₂ | Dibromide | Adds bromine across the double bond, creating a precursor for substitution reactions. nih.gov |

| Azidation | Sodium Azide (NaN₃) (post-bromination) | Azide (-N₃) | Introduces an azide group, enabling further modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC). nih.gov |

| Dihydroxylation | OsO₄, KMnO₄ | Diol (-OH, -OH) | Converts the double bond into two adjacent hydroxyl groups, increasing hydrophilicity. nih.gov |

Functionalization of the Succinate Backbone

The succinate portion of the this compound molecule, which contains ester and carboxylate functionalities, offers additional sites for chemical modification. These transformations can alter the surfactant's properties by introducing new chemical groups or by changing the nature of the linkages within the molecule's hydrophilic head.

The primary route for modifying the succinate backbone involves the hydrolysis of its ester linkage(s). Sulfosuccinates, particularly those with ester bonds, are susceptible to hydrolysis under strongly acidic or alkaline conditions. nih.gov This reaction cleaves the ester, yielding a carboxylate group and an alcohol. youtube.comresearchgate.net

Key Functionalization Reactions:

Ester Hydrolysis: Treatment with an acid or base catalyst in water breaks the ester bond (R-COO-R') into a carboxylic acid (or its salt) and an alcohol (R'-OH). youtube.com This reaction is generally irreversible under basic conditions (saponification), as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol.

Amidation: Following hydrolysis, the newly formed carboxylic acid group can be activated and reacted with a primary or secondary amine (R₂NH) to form a stable amide bond. This process effectively replaces the ester linkage with an amide linkage, which can significantly alter the surfactant's properties, including its stability and interfacial behavior. The synthesis of N-substituted succinimides from succinic anhydride and amines is an example of a related transformation that forms a stable cyclic amide structure. researchgate.netbeilstein-archives.org

Re-esterification: The carboxylic acid generated from hydrolysis can also be reacted with a different alcohol under acidic conditions to form a new ester. This allows for the introduction of different alkyl or functionalized chains into the succinate backbone, providing a method to fine-tune the surfactant's hydrophobic-lipophilic balance (HLB) and performance.

These synthetic routes allow for the conversion of the initial sulphonatosuccinate ester into a range of derivatives, including sulphonatosuccinate amides or novel esters, thereby expanding its functional diversity.

Counter-ion Exchange and Divalent Cation Complexation Studies

The ionic nature of this compound, conferred by its two sodium cations and anionic sulfonate and carboxylate groups, plays a critical role in its solution behavior. Modifying the counter-ions or studying their interaction with other ions in solution, particularly divalent cations, is crucial for understanding and optimizing its performance.

Counter-ion Exchange

The sodium ions (Na⁺) associated with the sulfonate and carboxylate groups can be readily substituted with other cations. This process, known as counter-ion exchange, is typically achieved by using ion-exchange (IX) resins or by precipitation reactions. dupont.com IX resins are solid polymer matrices with charged functional groups that can reversibly swap their mobile ions with ions in a surrounding solution. samcotech.com

For an anionic surfactant like this compound, a strong or weak acid cation exchange resin in the desired cationic form (e.g., K⁺, NH₄⁺, Ca²⁺) can be used. samcotech.com Passing an aqueous solution of the surfactant through a column packed with the resin results in the Na⁺ ions being retained by the resin and replaced by the new cations in the effluent. researchgate.netscielo.br

The identity of the counter-ion can significantly influence the surfactant's properties, including:

Solubility: Changing the counter-ion from sodium to potassium or ammonium (B1175870) can alter the surfactant's solubility in water and its Krafft temperature.

Critical Micelle Concentration (CMC): The nature of the counter-ion affects the electrostatic repulsion between surfactant headgroups, thereby influencing the concentration at which micelles form.

Hard Water Tolerance: Exchanging sodium for a divalent cation like calcium (Ca²⁺) or magnesium (Mg²⁺) can lead to the formation of less soluble salts, which is a key factor in hard water performance.

Divalent Cation Complexation

In many industrial and commercial applications, surfactants must function in the presence of divalent cations such as Ca²⁺ and Mg²⁺ (i.e., in "hard water"). Anionic surfactants can interact strongly with these cations, a process known as complexation or chelation. researchgate.net The succinate portion of the molecule, with its two carboxylate functionalities, can act as a chelating agent for these metal ions. nih.gov

Research on similar anionic surfactants has shown that these interactions have profound effects:

Charge Screening and Precipitation: Divalent cations are more effective at screening the electrostatic repulsion between anionic headgroups than monovalent cations. ntnu.nobohrium.com This can lead to closer packing of surfactant molecules at interfaces and in micelles. However, if the complex formed between the divalent cation and the anionic surfactant is poorly soluble, it will precipitate out of solution, reducing the surfactant's effectiveness.

Impact on Aggregation: The presence of Ca²⁺ and Mg²⁺ can lower the CMC of anionic surfactants and alter the size and shape of the micelles formed. ntnu.nobohrium.comnih.gov Molecular dynamics simulations have shown that Ca²⁺ and Mg²⁺ can bind to the headgroups of sulfonate surfactants, altering the hydration shell and the energetics of ion-pairing. nih.gov The interaction of divalent cations with sulfonate headgroups is often stronger than with monovalent ions. ntnu.no

Adsorption Behavior: The complexation with divalent cations influences how the surfactant adsorbs onto surfaces, which is critical for applications like detergency and mineral flotation. acs.orgacs.org The presence of Ca²⁺ and Mg²⁺ can either increase or decrease surfactant adsorption depending on the surface charge and the specific interactions involved. acs.org

Studying these interactions is essential for designing surfactant formulations that maintain high performance across varying water hardness levels.

Theoretical and Computational Chemistry of Disodium C Allyl Sulphonatosuccinate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Disodium (B8443419) C-allyl sulphonatosuccinate, these investigations would provide crucial data on its stability, reactivity, and spectroscopic characteristics.

Ab Initio Methods for Excited State and Transition State Analysis

While DFT is excellent for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy, particularly for electron correlation effects. For more complex phenomena:

Excited States: Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC) methods could predict the electronic absorption spectra (UV-Vis) of Disodium C-allyl sulphonatosuccinate, identifying the nature of its electronic transitions.

Transition States: Locating and characterizing transition state structures are crucial for understanding reaction mechanisms. For instance, studying the addition of a nucleophile to the allyl group would involve calculating the energy barrier of the reaction.

Natural Bond Orbital (NBO) and Bader's Quantum Theory of Atoms in Molecules (QTAIM) Analysis

These analysis methods provide deeper insights into the electronic structure derived from quantum chemical calculations:

NBO Analysis: This method translates the complex wavefunction into a more intuitive picture of chemical bonding. It can quantify the charge distribution on each atom, analyze donor-acceptor interactions (hyperconjugation), and provide information on the hybridization of atomic orbitals.

QTAIM Analysis: Bader's theory defines atoms and chemical bonds based on the topology of the electron density. It allows for a rigorous characterization of bond paths, bond critical points, and the nature of atomic interactions (e.g., covalent vs. ionic).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemistry focuses on a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This is particularly relevant for understanding the properties of this compound in solution and its interactions with other molecules.

All-Atom and Coarse-Grained Simulations of this compound in Solution

All-Atom (AA) Simulations: In this approach, every atom of the solute (this compound) and the solvent (e.g., water) is explicitly represented. AA-MD simulations can provide detailed information on:

Solvation Structure: How water molecules arrange around the sulphonate and carboxylate groups.

Ion Pairing: The interaction and dynamics of the disodium counterions with the anionic part of the molecule.

Conformational Dynamics: How the flexible allyl and succinate (B1194679) chains move and change shape over time.

Coarse-Grained (CG) Simulations: To study larger systems or longer timescales, CG models group several atoms into a single "bead." This reduces the computational cost, albeit with a loss of atomic detail. CG simulations are ideal for investigating large-scale phenomena.

Interactions with Solvents and Cosolutes at the Molecular Level

The behavior of this compound in solution is governed by the amphiphilic nature of the molecule, featuring a polar sulfosuccinate (B1259242) headgroup and a less polar allyl-containing tail. Molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations are powerful tools to investigate these interactions at an atomic and mesoscopic scale.

Studies on analogous anionic surfactants, such as dioctyl sodium sulfosuccinate (AOT), provide significant insight into how this compound likely behaves. researchgate.net Computational models demonstrate that in aqueous environments, these surfactant molecules self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water. This process, known as micellization, is primarily entropy-driven. nih.govrsc.org The resulting aggregates, or micelles, sequester the hydrophobic tails in the core, while the hydrophilic sulfonate and carboxylate groups remain exposed to the solvent.

The polarity of the solvent is a critical factor determining the morphology of the aggregates. Modeling studies on AOT show that in hydrophobic or apolar solvents, the surfactant molecules form reverse micelles, where the polar headgroups are oriented inwards, often encapsulating a small number of water molecules. researchgate.net In contrast, in highly polar solvents like water, lamellar or spherical micellar structures are favored. researchgate.net The addition of cosolvents or cosolutes, such as alcohols or salts, can further modulate these interactions by altering the solvent's properties and interacting with the surfactant's headgroup or tail, thereby influencing the critical micelle concentration (CMC) and the size and shape of the aggregates. nih.gov Molecular dynamics simulations can effectively model these phenomena by calculating parameters such as the radius of gyration (Rg) and the solvent accessible surface area (SASA) of the micelles in the presence of different cosolvents. nih.gov

Table 1: Predicted Aggregation Behavior of a Model Sulfosuccinate Surfactant in Various Solvents (Based on Analogue Studies)

| Solvent System | Predicted Predominant Aggregate Morphology | Key Intermolecular Forces Driving Assembly |

|---|---|---|

| Water | Spherical or Lamellar Micelles | Hydrophobic effect, ion-dipole interactions |

| Dodecane (Apolar) | Small Reverse Micelles | Dipole-dipole and ion-dipole interactions (headgroups) |

| Ethanol/Water Mixture | Swollen/dynamic micelles | Hydrogen bonding, hydrophobic effect (modified) |

| Choline Chloride/Urea (Deep Eutectic Solvent) | Contrasting aggregation compared to water | Complex ion-ion and ion-dipole interactions |

Reaction Mechanism Elucidation via Computational Pathways

Quantum chemical calculations offer a powerful lens through which to explore the potential chemical transformations of this compound. rsc.orgnih.gov By mapping the potential energy surface (PES) of a reaction, computational methods can identify stable molecules (reactants, products, intermediates) and the transition states that connect them, providing a detailed, step-by-step picture of the reaction mechanism. A plausible reaction for this compound is an electrophilic or radical addition to the C=C double bond of the allyl group. nih.govnih.gov

The cornerstone of reaction mechanism elucidation is the identification of the transition state (TS), which represents the maximum energy point along the minimum energy path between reactants and products. nih.gov Various computational algorithms can be employed to locate this first-order saddle point on the PES. Once a candidate TS structure is found, its identity is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

To definitively link a transition state to its corresponding reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC path is the mass-weighted steepest descent path from the TS down to the local energy minima on both sides of the energy barrier. nih.gov Following this path confirms that the located TS is indeed the correct one for the transformation of interest.

Table 2: Hypothetical Calculated Properties for a Radical Addition to the Allyl Group of this compound

| Species | Key Geometric Parameter (e.g., C-Br bond length) | Imaginary Frequency (cm⁻¹) |

|---|---|---|

| Reactant (Allyl Group + •Br) | > 3.0 Å | 0 |

| Transition State | ~2.2 Å | -450 cm⁻¹ |

| Product | ~1.95 Å | 0 |

With the energies of the reactants, transition states, and products established, a comprehensive kinetic and thermodynamic profile of the reaction can be constructed. purdue.edu The thermodynamics of the reaction are determined by the difference in energy (enthalpy, ΔH, or Gibbs free energy, ΔG) between the products and reactants. A negative value indicates an energetically favorable (exothermic/exergonic) reaction.

The kinetics are governed by the activation energy (Ea) or activation free energy (ΔG‡), which is the energy difference between the transition state and the reactants. stackexchange.com According to transition state theory, a lower activation energy corresponds to a faster reaction rate. Computational studies can model how factors like solvent effects or substitution on the reactant molecule influence these energy barriers, thereby predicting changes in reaction rate and outcome. For instance, the sulfonation of aromatic compounds is a classic example where reaction conditions dictate whether the kinetic or thermodynamic product is dominant, a phenomenon that can be profiled computationally. stackexchange.com

Table 3: Hypothetical Thermodynamic and Kinetic Data for a Transformation of this compound

| Parameter | Calculated Value (kcal/mol) | Implication |

|---|---|---|

| Activation Energy (Ea) | +15.2 | Moderate reaction rate at room temperature |

| Enthalpy of Reaction (ΔH) | -25.7 | Exothermic reaction |

| Gibbs Free Energy of Reaction (ΔG) | -23.1 | Spontaneous reaction |

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from chemical structure data. nih.gov While specific models for this compound are not yet developed, the methodologies are directly applicable for future research.

Machine learning models, particularly graph neural networks, can be trained on vast databases of known chemical reactions. digitellinc.comchemrxiv.org These models learn the complex patterns that govern chemical reactivity. For a given set of reactants, such as a derivative of this compound and a reagent, a trained model could predict the most likely product structure, including its regioselectivity and stereoselectivity. chemrxiv.org This predictive power accelerates the discovery of new reactions and optimizes reaction conditions by minimizing trial-and-error experimentation.

Table 4: Illustrative Output from a Hypothetical Predictive Model for a Reaction of a this compound Derivative

| Potential Product Isomer | Predicted Yield (%) | Confidence Score |

|---|---|---|

| Product A (Markovnikov addition) | 85 | 0.92 |

| Product B (Anti-Markovnikov addition) | 12 | 0.78 |

| Product C (Rearrangement) | 3 | 0.61 |

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or chemical reactivity. scienomics.comresearchgate.net For a series of this compound derivatives with different substituents (e.g., on the allyl group), a QSRR model could be developed.

This involves calculating a set of numerical values, or molecular descriptors, that encode structural, electronic, and physicochemical features of each derivative. A machine learning algorithm then builds a model that links these descriptors to an experimentally measured reactivity parameter, such as the reaction rate constant. nih.gov Such a model would allow for the virtual screening of novel derivatives to identify candidates with desired reactivity profiles before committing to their synthesis.

Table 5: Hypothetical QSRR Model for Predicting Reaction Rate of this compound Derivatives

| Derivative Substituent (R) | Molecular Descriptor 1 (e.g., Hammett constant, σ) | Molecular Descriptor 2 (e.g., Steric parameter, Es) | Predicted log(k_rel) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 0.00 |

| -CH₃ | -0.17 | -1.24 | 0.25 |

| -Cl | 0.23 | -0.97 | -0.31 |

| -NO₂ | 0.78 | -2.52 | -0.98 |

Advanced Analytical and Spectroscopic Characterization Methodologies for Disodium C Allyl Sulphonatosuccinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Connectivity

Two-dimensional (2D) NMR techniques are powerful methods for resolving complex spectral overlaps and establishing unambiguous structural assignments, which can be challenging in one-dimensional (1D) spectra of molecules like Disodium (B8443419) C-allyl sulphonatosuccinate. nih.gov

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. parchem.com For Disodium C-allyl sulphonatosuccinate, COSY would reveal correlations between the protons of the allyl group and the protons on the succinate (B1194679) backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. parchem.comresearchgate.net This is crucial for assigning the carbon signals of the molecule by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). parchem.comresearchgate.net This technique is instrumental in connecting different molecular fragments, for instance, linking the allyl group to the succinate moiety through the ester linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides valuable information about the three-dimensional structure and conformation of the molecule. nih.gov

Hypothetical NMR Data for this compound:

Due to the limited availability of published experimental data for this compound, the following table presents hypothetical ¹H and ¹³C NMR chemical shifts based on known values for similar structural motifs. pcc.euthegoodscentscompany.comresearchgate.net

| Atom Number | Functional Group | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 1 | CH₂= | 5.90-6.05 (m) | 130-135 |

| 2 | =CH- | 5.20-5.40 (m) | 118-122 |

| 3 | -CH₂-O- | 4.60-4.75 (d) | 65-70 |

| 4 | -CH(SO₃Na)- | 3.80-3.95 (dd) | 60-65 |

| 5 | -CH₂-COO⁻ | 2.80-3.00 (m) | 35-40 |

| 6 | C=O | - | 170-175 |

| 7 | C=O | - | 172-177 |

Note: This data is illustrative and based on analogous compounds. Actual experimental values may vary.

Dynamic NMR for Conformational Dynamics and Exchange Processes

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and chemical exchange processes. For a flexible molecule like this compound, DNMR could be used to investigate the rotation around single bonds and the conformational equilibria of the succinate backbone. By analyzing the changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of materials in the solid phase. This technique is particularly useful for characterizing different polymorphic forms (crystalline vs. amorphous) of this compound. ssNMR can reveal details about the packing of molecules in the crystal lattice and the presence of different conformations in the solid state.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. scienceopen.com For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This is a critical step in the definitive identification of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.gov The fragmentation pattern of this compound in an MS/MS experiment would be expected to show characteristic losses of the allyl group, the sulfonate group, and parts of the succinate backbone, allowing for a comprehensive structural confirmation.

Hypothetical MS/MS Fragmentation Data for this compound:

The following table illustrates a hypothetical fragmentation pattern for the [M-2Na+H]⁻ ion of this compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M-2Na+H]⁻ | [M-2Na+H - C₃H₅]⁻ | 41.0391 | Loss of allyl group |

| [M-2Na+H]⁻ | [M-2Na+H - SO₃]⁻ | 79.9568 | Loss of sulfur trioxide |

| [M-2Na+H]⁻ | [M-2Na+H - C₄H₄O₄S]⁻ | 148.9830 | Cleavage of the succinate backbone |

Note: This data is illustrative and based on the expected fragmentation of similar sulfosuccinate (B1259242) structures. Actual experimental values may vary.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Method Development

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that are particularly well-suited for analyzing this type of non-volatile, thermally labile salt, as they generate intact molecular ions with minimal fragmentation. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS) , typically coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap, would be the primary technique for the accurate mass determination of this compound. In a typical ESI-MS method development, the compound would be dissolved in a polar solvent compatible with ESI, such as methanol (B129727) or an acetonitrile/water mixture. The solution is then infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated, forming gaseous ions.

For this compound, analysis in negative ion mode would be optimal due to the presence of the sulphonate and carboxylate groups. The expected primary ion would be the [M-2Na+H]⁻ ion, as well as the [M-Na]⁻ ion. High-resolution mass spectrometry would allow for the confirmation of the elemental formula by comparing the measured mass to the theoretical mass with high precision.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offers a complementary approach, particularly for analyzing the compound in complex mixtures or from solid surfaces. In MALDI, the analyte is co-crystallized with a large excess of a matrix, a small organic molecule that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization.

The development of a MALDI method for this compound would involve screening various matrices to find one that promotes efficient ionization while minimizing fragmentation. Due to the anionic nature of the compound, matrices such as 9-aminoacridine (B1665356) or p-nitroaniline could be suitable. The resulting spectrum would be expected to show the sodiated molecule [M-Na]⁻ or the deprotonated molecule [M-2Na+H]⁻.

| Technique | Ionization Principle | Typical Ions for this compound | Key Information Obtained |

| ESI-MS | Soft ionization from solution via high voltage | [M-2Na+H]⁻, [M-Na]⁻ | Accurate molecular weight, Elemental formula |

| MALDI-TOF MS | Laser-induced desorption/ionization from a solid matrix | [M-Na]⁻, [M-2Na+H]⁻ | Molecular weight confirmation, Analysis from surfaces |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of its chemical bonds.

Assignment of Functional Group Vibrations and Bond Characterization

An Infrared (IR) spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups. Attenuated Total Reflectance (ATR) would be a convenient sampling method for obtaining the IR spectrum of the solid powder.

Key expected vibrational bands would include:

O-H stretch: A broad absorption band in the region of 3500-3300 cm⁻¹ may be present if the sample is hydrated.

C-H stretches: Asymmetric and symmetric stretching vibrations of the allyl group's C-H bonds would appear just above 3000 cm⁻¹, while those of the succinate backbone would be just below 3000 cm⁻¹.

C=O stretch: A strong absorption band between 1720-1700 cm⁻¹ would be indicative of the carboxylic acid group if protonated, but for the disodium salt, a strong, broad band for the carboxylate (COO⁻) asymmetric stretch is expected around 1610-1550 cm⁻¹.

C=C stretch: The stretching vibration of the allyl group's double bond would be observed in the 1650-1630 cm⁻¹ region.

S=O stretches: Strong, characteristic absorption bands for the sulphonate group (SO₃⁻) would be prominent. The asymmetric and symmetric S=O stretching vibrations are expected in the ranges of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

A Raman spectrum provides complementary information. While the carboxylate and sulphonate stretches are also visible in Raman, the C=C stretch of the allyl group is typically a strong and sharp band, making Raman spectroscopy particularly useful for studying this functional group.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric stretch | 1610-1550 (strong) | 1440-1395 (moderate) |

| Allyl (C=C) | Stretch | 1650-1630 (variable) | 1650-1630 (strong) |

| Sulphonate (SO₃⁻) | Asymmetric stretch | 1260-1150 (strong) | 1260-1150 (weak) |

| Sulphonate (SO₃⁻) | Symmetric stretch | 1070-1030 (strong) | 1070-1030 (strong) |

In Situ Spectroscopic Monitoring of this compound Reactions

The synthesis of this compound, likely involving the sulphonation of an allyl-substituted succinate precursor, can be monitored in real-time using in situ spectroscopic techniques. researchgate.netmdpi.com Fiber-optic coupled FTIR-ATR probes can be inserted directly into a reaction vessel to track the concentration of reactants, intermediates, and the final product without the need for sampling. mdpi.comnih.govresearchgate.net

For instance, during the sulphonation reaction, one could monitor the disappearance of a reactant's characteristic vibrational band and the simultaneous appearance of the strong S=O stretching bands of the sulphonate group around 1200 cm⁻¹ and 1050 cm⁻¹. researchgate.net This allows for precise determination of reaction endpoints and optimization of reaction parameters such as temperature and catalyst loading. mdpi.com Similarly, polymerization reactions involving the allyl group could be monitored by observing the decrease in the intensity of the C=C stretching vibration at approximately 1640 cm⁻¹.

Advanced Raman Techniques (SERS, TERS) for Interfacial Studies

As a surfactant, the interfacial behavior of this compound is of primary interest. Advanced Raman techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are exceptionally powerful for studying the adsorption and orientation of molecules on surfaces. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) can provide a significant enhancement of the Raman signal (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. edinst.com To study this compound using SERS, a colloidal solution of gold or silver nanoparticles would be mixed with a dilute solution of the analyte. The resulting SERS spectrum would reveal which functional groups are in close proximity to the metal surface. For example, if the sulphonate and carboxylate groups are involved in binding to the surface, their corresponding vibrational modes would be strongly enhanced. nih.gov The orientation of the molecule on the surface can be inferred from the relative enhancement of different vibrational modes. nih.gov

Tip-Enhanced Raman Spectroscopy (TERS) combines the chemical sensitivity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy (SPM), such as atomic force microscopy (AFM). wikipedia.orghoriba.com In a TERS experiment, a metal-coated AFM tip acts as a nano-antenna to enhance the Raman signal from a very small area directly beneath the tip. wikipedia.orgnih.govresearchgate.net This would allow for the chemical mapping of surfaces with adsorbed this compound at the nanoscale, providing insights into the formation of micelles or other self-assembled structures on a substrate.

| Technique | Principle | Application for this compound | Spatial Resolution |

| SERS | Raman signal enhancement on nanostructured metal surfaces | Studying adsorption and orientation on surfaces in solution. nih.govmdpi.com | Micrometer to ~100 nm |

| TERS | Raman signal enhancement by a sharp metallic tip. wikipedia.orgrsc.org | Nanoscale chemical imaging of self-assembled structures. wikipedia.org | < 20 nm |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

If a suitable single crystal of this compound can be grown, Single-Crystal X-ray Diffraction (SC-XRD) can provide an unambiguous determination of its three-dimensional molecular structure. uni-ulm.de This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. uni-ulm.dersc.org

The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. uni-ulm.de The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the positions of the individual atoms can be determined. For this compound, an SC-XRD study would definitively confirm the connectivity of the atoms, the conformation of the succinate backbone, the orientation of the allyl and sulphonate groups, and the coordination environment of the sodium cations. This provides an absolute structural proof that complements the information obtained from spectroscopic methods.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for characterizing crystalline materials. springernature.comlibretexts.org It provides a unique "fingerprint" of a crystalline solid based on the arrangement of atoms within its crystal lattice. springernature.com When a powdered sample is irradiated with X-rays, diffraction occurs at specific angles determined by the spacing of the atomic planes, as described by Bragg's Law. usp.org The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline phase. wikipedia.org

For this compound, PXRD is instrumental in identifying and differentiating potential polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties. The PXRD pattern for each polymorph would show a unique set of diffraction peaks, differing in position and relative intensity. youtube.com

Furthermore, PXRD is used to determine the degree of crystallinity in a sample. A highly crystalline sample will produce a pattern with sharp, well-defined peaks, whereas an amorphous or partially crystalline sample will show a broad, diffuse background halo in addition to any crystalline peaks. wikipedia.org By comparing the integrated intensity of the crystalline peaks to the total scattered intensity, a quantitative estimation of the crystalline fraction can be made. This is critical for quality control, as the crystallinity can influence the compound's stability and performance.

Table 1: Illustrative PXRD Data for a Crystalline Phase of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 80 |

| 22.1 | 4.02 | 65 |

| 25.5 | 3.49 | 30 |

Note: This data is illustrative to represent typical PXRD output.

Small-Angle X-ray Scattering (SAXS) for Solution Structure and Aggregation Behavior

Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the nanoscale structure of materials, including the size, shape, and arrangement of particles in solution. nih.govwikipedia.org It is particularly well-suited for studying the self-assembly and aggregation behavior of surfactants like this compound in aqueous environments. nih.gov

For this compound, SAXS studies can determine its critical micelle concentration (CMC), the concentration at which aggregates begin to form. By performing measurements at various concentrations, the evolution of aggregate size and shape can be monitored, providing a comprehensive understanding of its solution behavior. acs.org This information is vital for applications where the surfactant's interfacial and bulk properties are key.

Note: Values are typical for surfactants and serve as an illustrative example.

Chromatographic and Electrophoretic Separation Sciences

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to its nature as a salt, this compound is non-volatile and cannot be directly analyzed by GC. However, GC can be employed for the analysis of volatile impurities or for the compound itself after a chemical derivatization step. researchgate.net

Derivatization converts the non-volatile analyte into a volatile derivative suitable for GC analysis. For instance, the allyl group could potentially be cleaved and analyzed, or the sulfonate and carboxylate groups could be esterified (e.g., through methylation) to create a less polar, more volatile molecule. researchgate.net The choice of derivatization reagent is critical and depends on the specific functional groups to be modified. researchgate.net This approach is particularly useful for quantifying trace-level volatile or semi-volatile impurities that may be present in the final product. The analysis of the allyl moiety is of particular interest, and GC methods are well-established for various allyl sulfides and related compounds. researchgate.net

Table 4: Potential Derivatization Strategies for GC Analysis

| Target Moiety | Derivatization Approach | Reagent Example | Resulting Derivative |

|---|---|---|---|

| Carboxylate/Sulfonate | Esterification | Methanolic HCl | Methyl Ester |

| Allyl Group | Cleavage/Rearrangement | N/A (Thermal) | Volatile Allyl Compound |

Capillary Electrophoresis (CE) for Charge and Size-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govresearchgate.net It is exceptionally well-suited for the analysis of ionic species like this compound. acs.org Separations are performed in a narrow fused-silica capillary filled with a background electrolyte (BGE). iitkgp.ac.in

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions migrate at different velocities due to their different electrophoretic mobilities, leading to their separation. researchgate.net For complex surfactant mixtures, Micellar Electrokinetic Chromatography (MEKC), a mode of CE where micelles are added to the BGE, can be used to separate both ionic and neutral components. The method offers high efficiency, short analysis times, and requires minimal sample and reagent volumes. nih.gov CE is effective for determining the purity of this compound and resolving it from structurally similar anionic impurities. acs.org

Table 5: Typical Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Condition |

|---|---|

| Capillary | Fused-Silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 7.0 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Indirect UV or Conductivity |

Hyphenated Techniques (LC-MS, GC-MS, CE-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide the most comprehensive analytical information. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry) is the premier technique for the analysis of this compound. It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. semanticscholar.orgresearchgate.net LC-MS can provide the molecular weight of the parent compound and its impurities, and tandem MS (MS/MS) experiments can yield structural fragments, enabling definitive identification. bohrium.com This technique is invaluable for quantifying the compound in complex matrices and for characterizing unknown impurities. semanticscholar.organalytice.com

GC-MS (Gas Chromatography-Mass Spectrometry) couples the separation of volatile compounds by GC with their detection by MS. Following an appropriate derivatization step, GC-MS can be used to identify and quantify volatile derivatives of this compound or any volatile impurities with high confidence. mdpi.comresearchgate.net The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint for positive identification. researchgate.net

CE-MS (Capillary Electrophoresis-Mass Spectrometry) links the high-efficiency separation of CE with the specificity of MS. This coupling is more complex than LC-MS but offers a powerful tool for analyzing complex ionic mixtures. It provides information on both the electrophoretic mobility and the mass-to-charge ratio of analytes, offering an orthogonal separation mechanism to chromatography for a more complete sample profile. nih.gov

Table 6: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Ammonium (B1175870) Acetate |

| Methanolic HCl |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

Chemical Reactivity, Transformation Mechanisms, and Kinetics of Disodium C Allyl Sulphonatosuccinate

Polymerization Reactions of Disodium (B8443419) C-allyl sulphonatosuccinate

The presence of the allyl group (CH₂=CH-CH₂-) imparts the capacity for polymerization. However, the nature and kinetics of this process are significantly influenced by the electronic effects of the attached sulfonate and ester groups.